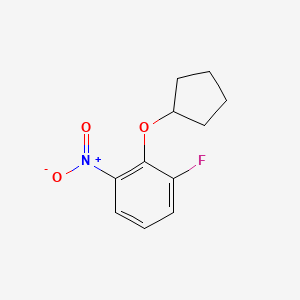

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用

Synthesis and Chemical Reactions

Nitrobenzene derivatives, analogous to "2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene," are utilized in various chemical syntheses and transformations. For example, the preparation of 2-Fluoro-5-nitrobenzonitrile involves reactions with amines, amino acids, and NH-heteroaromatic compounds, highlighting the reactivity and potential application of similar compounds in synthesizing complex organic molecules (Wilshire, 1967).

Catalysis and Material Science

In material science, reduced graphene oxide has been explored as a catalyst for the reduction of nitrobenzene at room temperature, showcasing the use of nitrobenzene derivatives in catalysis and potential environmental applications. This study demonstrates high catalytic activity and stability, indicating the importance of nitrobenzene derivatives in developing new materials and catalysts (Gao et al., 2011).

Environmental Applications

The degradation of nitrobenzene, a significant environmental pollutant, through chemical reduction pretreatment before enzyme-mediated oxidative polymerization, highlights the environmental relevance of studying nitrobenzene derivatives. Zerovalent iron (Fe0) has been used successfully to reduce nitrobenzene to aniline in synthetic wastewater, emphasizing the potential of similar compounds in environmental pollution control (Mantha et al., 2001).

Photophysical Studies

Research into the photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound, offers insights into the complex behavior of such molecules under UV absorption. This work is critical for understanding the properties of related compounds in applications ranging from optical materials to environmental degradation pathways (Giussani & Worth, 2017).

作用機序

Mode of Action

Nitrobenzene derivatives are generally known to interact with various enzymes and receptors in the body, potentially altering their function .

Biochemical Pathways

Nitrobenzene and its derivatives are known to interfere with several metabolic pathways, including those involved in the metabolism of xenobiotics .

Pharmacokinetics

Similar compounds are generally absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Nitrobenzene derivatives can cause various cellular changes, including alterations in enzyme activity and disruptions in cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the absorption, distribution, metabolism, and excretion of the compound . .

Safety and Hazards

将来の方向性

特性

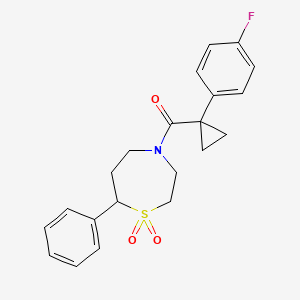

IUPAC Name |

2-cyclopentyloxy-1-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNISDUHPZFZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)

![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)

![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)

![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)